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Compound of Interest

Compound Name: 6-Chloro-3-fluoro-2-methylpyridine

CAS No.: 884494-78-4

Cat. No.: B3024696

Get Quote

Strategic Reagent Guide: 6-Chloro-3-fluoro-2-
methylpyridine
CAS: 884494-78-4 | Formula: C₆H₅ClFN | MW: 145.56 Da[1][2]

Executive Summary
6-Chloro-3-fluoro-2-methylpyridine represents a "privileged scaffold" in modern drug

discovery, particularly for the development of kinase inhibitors and agrochemicals.[1][2] Its

utility stems from its orthogonal reactivity profile: the C6-chlorine atom offers a site for facile

cross-coupling or nucleophilic displacement, the C3-fluorine atom modulates pKa and

metabolic stability without adding significant steric bulk, and the C2-methyl group acts as a

"magic methyl" conformational anchor or a handle for late-stage oxidation.

This guide provides a technical roadmap for leveraging this scaffold, moving beyond basic

properties to explore divergent synthetic pathways and self-validating experimental protocols.
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Structural Analysis
The molecule is a trisubstituted pyridine.[1][2] Understanding the electronic interplay between

substituents is critical for predicting reaction outcomes.[1][2]

Pyridine Nitrogen (N1): Electron-withdrawing, rendering C2 and C6 electron-deficient.[1][2]

C6-Chlorine: Located

to the nitrogen.[1][2] Highly activated for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings due to the inductive effect of nitrogen.[1][2]

C3-Fluorine: Located

to the nitrogen.[1][2] It lowers the basicity of the pyridine nitrogen (decreasing potential
hERG liability in drugs) and blocks metabolic oxidation at the C3 position.[1][2] It is generally
stable to

conditions relative to the C6-Cl.[1][2]

C2-Methyl: Located

to the nitrogen.[1][2] Provides steric bulk (ortho-effect) which can lock conformation in biaryl
systems.[1][2] It is also benzylic-like, susceptible to radical halogenation or oxidation to
carboxylic acids/aldehydes.[1][2]

Reactivity Heatmap (Visualization)[1][2]
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Figure 1: Reactivity landscape of 6-Chloro-3-fluoro-2-methylpyridine. The C6-Cl site is the

primary gateway for library synthesis.

Applications in Drug Discovery[1][2][3][4][5][6]
Kinase Inhibitor Design
Pyridine scaffolds are ubiquitous in kinase inhibitors (e.g., Imatinib, Sorafenib).[1][2] This

specific building block allows for the construction of Type II inhibitors where the pyridine

nitrogen interacts with the hinge region of the kinase ATP-binding pocket.[1][2]

Role of Fluorine: The C3-F creates a dipole that can interact with backbone carbonyls or side

chains in the binding pocket, potentially improving potency (

) by 5-10 fold compared to the non-fluorinated analog.[1]

Role of Methyl: The C2-Me group can induce a twist in the molecule, forcing biaryl systems

out of planarity to fit specific hydrophobic pockets (selectivity filter).[1][2]
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Agrochemical Intermediates
Halogenated pyridines are precursors to herbicides (e.g., synthetic auxins) and insecticides

(neonicotinoid analogs).[1][2] The 6-chloro group allows for the attachment of diverse

heterocycles, while the fluoro-methyl motif provides the necessary lipophilicity for leaf cuticle

penetration.[1]

Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C6
Functionalization)
This reaction is the industry standard for elaborating the scaffold.[1][2] It replaces the C6-

Chlorine with an aryl or heteroaryl group.[1][2]

Objective: Synthesize a biaryl intermediate (e.g., 3-fluoro-2-methyl-6-phenylpyridine).

Reagents:

Substrate: 6-Chloro-3-fluoro-2-methylpyridine (1.0 eq)[1][2]

Boronic Acid: Phenylboronic acid (1.2 eq)[1][2]

Catalyst:

(0.05 eq)[1][2]

Base:

(2.0 M aq, 3.0 eq)[1]

Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Methodology:

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate

and backfill with
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(3 cycles). Causality: Oxygen poisons Pd(0) species, leading to homocoupling side products.
[1]

Solvation: Add degassed 1,4-dioxane and aqueous

.

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2][3]

Checkpoint: The C6-Cl is reactive; if conversion is slow, switch to a more active

precatalyst like XPhos Pd G3.[1][2]

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

.

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution ( )
Used to introduce amine side chains (common in GPCR ligands).[1][2]

Objective: Displacement of C6-Cl with a primary amine (e.g., morpholine or aniline).[1][2]

Methodology:

Dissolve 6-Chloro-3-fluoro-2-methylpyridine (1.0 eq) in DMSO or NMP.[1][2]

Add the amine (1.5 eq) and a base like DIPEA (2.0 eq).[1][2]

Heat to 100–120°C.

Note: The C3-F is electron-withdrawing, which activates the C6 position for

more than a simple chloropyridine.[1] However, the C2-Me provides steric hindrance.[1][2]
High temperature is required.[1][2]

Self-Validating Step: If no reaction occurs at 120°C, microwave irradiation at 150°C for 30

mins is often effective.[1][2]
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Divergent Synthesis Workflow
The following diagram illustrates how a medicinal chemistry team processes this building block

into a library of lead compounds.

Starting Material
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Figure 2: Divergent synthetic workflow converting the raw building block into complex drug

candidates.

Physical Properties & Handling[1][2][5][8]
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Property Value Notes

Appearance
Colorless to pale yellow

liquid/solid

Low melting point (approx 72-

76°C for pure solid)

Boiling Point ~284°C (Predicted)

High boiling point requires

vacuum distillation for

purification.[1][2]

Solubility
DCM, EtOAc, DMSO,

Methanol
Poorly soluble in water.[1][2]

Storage 2–8°C, Inert Atmosphere
Hygroscopic; store under

Nitrogen/Argon.[1][2]

Hazards Irritant (Skin/Eye)
Releases HCl/HF upon thermal

decomposition.[1][2][4]

Safety Note: When subjecting this compound to strong oxidation (e.g.,

to convert C2-Me to -COOH), ensure temperature control to prevent runaway exotherms.[1][2]

References
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Source: Molbank 2013, M808.[1][2]

URL:[Link][1][2][3]

Relevance: Demonstrates the stability of the fluoro-methyl-pyridine core under Pd-

catalyzed conditions.[1][2]
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Source: PubChem (National Library of Medicine).[1][2]

URL:[Link][1][2]

Relevance: Authoritative source for physical properties, GHS classification, and CAS

verification.[1][2]

The "Magic Methyl" and "Magic Chloro" Effect

Title: “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.[1][2][5]

Source: ChemRxiv (2022).[1][2]

URL:[Link][1][4][6][7]

Relevance: Provides the theoretical basis for why the C6-Cl and C2-Me substitutions are

critical for drug potency.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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